molecular formula C15H8BrClN4O4 B2939447 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide CAS No. 905679-41-6

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide

Cat. No.: B2939447
CAS No.: 905679-41-6
M. Wt: 423.61
InChI Key: UEUKBYKBVQFRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide (CAS 905679-41-6) is a synthetic small molecule with a molecular formula of C15H8BrClN4O4 and a molecular weight of 423.60 g/mol . It is built on a 1,3,4-oxadiazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups . This five-membered ring, containing one oxygen and two nitrogen atoms, is associated with a broad spectrum of biological activities, making it a highly valuable template in pharmaceutical research . Compounds featuring the 1,3,4-oxadiazole nucleus have been extensively investigated and demonstrate diverse pharmacological potential, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . For instance, research on structurally similar 1,3,4-oxadiazole derivatives has shown significant antibacterial activity against pathogens like Salmonella typhi, highlighting the scaffold's relevance in developing new anti-infective agents . The specific substitution pattern on this molecule—featuring a 4-bromophenyl group at the 5-position of the oxadiazole ring and a 5-chloro-2-nitrobenzamide moiety at the 2-position—is designed to modulate its electronic properties, lipophilicity, and binding interactions with biological targets. This careful design makes it a promising candidate for researchers in hit-to-lead optimization campaigns, mechanism of action studies, and screening for novel therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN4O4/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(17)5-6-12(11)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUKBYKBVQFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chloro-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrClN4O3C_{14}H_{10}BrClN_4O_3. The compound features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 5-chloro-2-nitrobenzamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with appropriate carbonyl compounds under acidic conditions to form the oxadiazole ring. Subsequent reactions can introduce the chloro and nitro groups.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives, including this compound against several bacterial strains:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12
Candida albicans14

These results demonstrate that the compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) showed significant cytotoxic effects:

Concentration (µM) Cell Viability (%)
0.190
170
1050
5030

The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from disrupting bacterial cell membranes.

Case Studies

Several case studies have documented the efficacy of similar compounds in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy : A derivative with a similar structure was tested against multi-drug resistant bacterial strains and showed enhanced activity compared to standard antibiotics.
  • Case Study on Anticancer Properties : A related compound was evaluated in vivo in mice models bearing tumors, showing significant tumor reduction after treatment with doses comparable to those used in this study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the ECHEMI database ( and ), focusing on structural features and inferred physicochemical properties.

Structural Features and Substituent Analysis

Compound Name Heterocyclic Core Substituent on Heterocycle Benzamide Substituents Key Functional Groups
Target Compound 1,3,4-Oxadiazole 4-Bromophenyl at position 5 5-Chloro-2-nitro Br, Cl, NO₂
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 1,3-Thiazole 4-Methoxy-3-methylphenyl at position 4 5-Chloro-2-nitro OCH₃, CH₃, Cl, NO₂
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole (4-Chlorophenyl)methylsulfanyl at position 5 4-(Dimethylsulfamoyl) Cl, S-CH₂, SO₂N(CH₃)₂
Key Observations:

Oxygen in oxadiazole increases polarity compared to sulfur-containing cores, which may reduce metabolic stability but enhance solubility .

Substituent Effects :

  • The 4-bromophenyl group in the target compound introduces significant lipophilicity (Br has a higher molar refractivity than Cl or OCH₃), favoring hydrophobic interactions. In contrast, the 4-methoxy-3-methylphenyl group in Compound 3 () provides moderate electron-donating effects, which could alter binding affinity in polar environments.
  • The dimethylsulfamoyl group in Compound 4 () adds hydrogen-bond acceptor capacity (via sulfonyl oxygen) and polarity, likely improving aqueous solubility compared to the nitro group in the target compound .

Sulfamoyl groups (Compound 4) offer tunable acidity/basicity and enhanced solubility, making them favorable for pharmacokinetic optimization .

Hypothetical Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 3 Compound 4
Molecular Weight ~435 g/mol (estimated) ~419 g/mol (estimated) ~482 g/mol (estimated)
LogP (estimated) ~3.8 (highly lipophilic) ~2.5 (moderate) ~2.0 (polar)
Solubility Low (non-polar groups) Moderate (OCH₃, CH₃) High (sulfamoyl group)
Metabolic Stability Moderate (oxadiazole) Low (thiazole) High (thiadiazole)
Rationale:
  • The target’s bromine and nitro groups contribute to higher LogP, suggesting better membrane permeability but poorer solubility.
  • Compound 4’s sulfamoyl group and sulfur-rich thiadiazole core likely enhance solubility and metabolic resistance due to decreased cytochrome P450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.